molecular formula C7H13N3 B3358320 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 78881-20-6

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B3358320
CAS RN: 78881-20-6
M. Wt: 139.2 g/mol
InChI Key: BJQQCZZHUZGXKN-UHFFFAOYSA-N
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Patent
US04576957

Procedure details

A mixture of 49.2 g. of 4-methyl-1H-imidazole and 75 ml. of acrylonitrile was heated on a steam bath for 6 hours and then concentrated to remove excess acrylonitrile. The residue was diluted with 400 ml. of methanol and divided into two parts. To each was added 90 ml. of ammonium hydroxide and Raney nickel catalyst. Each portion was then hydrogenated in a Parr apparatus. Each part was filtered, the filtrates combined and concentrated. The residue was concentrated from toluene. This residue was dissolved in tetrahydrofuran, stirred for one hour, filtered, concentrated, then concentrated from toluene, giving 82.2 g. of the desired intermediate as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[C:7](#[N:10])[CH:8]=[CH2:9]>>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:9][CH2:8][CH2:7][NH2:10])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 49.2 g
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess acrylonitrile
ADDITION
Type
ADDITION
Details
The residue was diluted with 400 ml
ADDITION
Type
ADDITION
Details
To each was added 90 ml
FILTRATION
Type
FILTRATION
Details
Each part was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated from toluene
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated from toluene
CUSTOM
Type
CUSTOM
Details
giving 82.2 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1N=CN(C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.